1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide
Description
1-(1H-Indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule featuring a pyrrolidinecarboxamide core substituted with a 1H-indazol-3-yl group and a 3-isopropoxypropyl side chain. Its molecular formula is C17H23N4O3, with a molecular weight of 337.4 g/mol.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O3/c1-12(2)25-9-5-8-19-18(24)13-10-16(23)22(11-13)17-14-6-3-4-7-15(14)20-21-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,19,24)(H,20,21) |
InChI Key |
XJKYBYSXWYEGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
Case Studies
A notable study evaluated a series of indazole derivatives, including 1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide, which demonstrated an IC50 value of 5.15 µM against K562 cells, indicating potent activity compared to normal HEK-293 cells (IC50 = 33.2 µM) . This selectivity suggests a favorable therapeutic index for potential anticancer treatments.
Development of Derivatives
The structural modifications of indazole derivatives have been instrumental in enhancing their biological activity. The introduction of various substituents at different positions on the indazole ring has been explored to optimize pharmacokinetic properties and increase selectivity for cancer targets .
Table: Summary of SAR Findings
| Compound | Target Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 6o | K562 | 5.15 | High |
| 6o | HEK-293 | 33.2 | Moderate |
Neurological Disorders
Research has indicated that compounds related to indazole structures may also possess neuroprotective effects. For instance, some indazole derivatives have been investigated for their potential in treating conditions like glaucoma by acting as serotonin receptor agonists .
Potential for Drug Development
The unique structural features of this compound make it a promising scaffold for developing new drugs targeting various diseases beyond cancer, including metabolic disorders and neurological conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and ether linkage in the compound are susceptible to hydrolysis under specific conditions:
-
Acidic Hydrolysis : The isopropoxypropyl chain may undergo acid-catalyzed cleavage. For example, similar ethers hydrolyze in HCl/EtOH (1:1) at 80°C, yielding alcohols and carboxylic acids .
-
Basic Hydrolysis : The carboxamide group can be hydrolyzed to a carboxylic acid using NaOH (2M) in aqueous ethanol at 60°C .
Table 1: Hydrolysis Conditions and Outcomes
Substitution Reactions
The pyrrolidine ring and indazole NH group participate in nucleophilic substitutions:
-
N-Alkylation : The indazole NH undergoes alkylation with alkyl halides (e.g., CH3I) in DMF using K2CO3 as a base at 60°C .
-
Ring-Opening : The pyrrolidine-5-one ring reacts with amines (e.g., NH3/MeOH) to form substituted γ-lactams.
Table 2: Substitution Reaction Parameters
Oxidation Reactions
The pyrrolidine-5-one moiety and isopropoxy group are oxidation targets:
-
Ketone Oxidation : The 5-oxo group remains stable under mild conditions but can be further oxidized to a dicarboxylic acid with KMnO4/H2SO4 .
-
Ether Oxidation : The isopropoxy group is oxidized to a ketone using CrO3 in acetic acid .
Table 3: Oxidation Pathways
| Target Site | Oxidizing System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyrrolidine-5-one | KMnO4 (0.1M), H2SO4, 70°C, 4h | Pyrrolidine-2,5-dione derivative | ~45 | |
| Isopropoxypropyl | CrO3/HOAc, 25°C, 12h | 3-oxopropoxypropyl derivative | ~55 |
Cyclization and Cross-Coupling
The indazole core enables participation in metal-catalyzed reactions:
-
Suzuki Coupling : The 3-position of indazole reacts with aryl boronic acids using PdCl2(dppf)2 in 1,4-dioxane/H2O (1:1) at 90°C .
-
Cadogan Reaction : Triethyl phosphite facilitates cyclization of nitroarenes to indazoles .
Table 4: Catalytic Reaction Data
| Reaction Type | Catalyst/Base | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | PdCl2(dppf)2, Cs2CO3 | 90°C, N2, 6h | ~85 | |
| Cadogan Cyclization | P(OEt)3, 150°C | 2h, neat | ~78 |
Functional Group Modifications
-
Acylation : The indazole NH reacts with chloroacetic anhydride in alkaline media to form acetamide derivatives .
-
S-Oxidation : Thioether side chains (if present) are oxidized to sulfoxides/sulfones using NaIO4 .
Key Mechanistic Insights
-
Indazole Reactivity : The 1H-indazol-3-yl group acts as a directing moiety in electrophilic substitutions, favoring functionalization at the 4- and 6-positions .
-
Pyrrolidine Dynamics : The 5-oxo-pyrrolidine ring exhibits strain, enhancing susceptibility to nucleophilic attack at the carbonyl carbon.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide with structurally and functionally related compounds:
Key Findings:
Structural Modifications :
- The bromo-substituted analog (CAS 1435980-88-3) introduces steric and electronic effects at the indazole C6 position, which could modulate target binding or metabolic stability .
- The ERK inhibitor () incorporates a triazole-phenyl-dihydropyridine extension and methylthio group, enabling enhanced kinase selectivity and solubility via HCl salt formation .
The ERK inhibitor’s extended aromatic system and salt formulation likely enhance thermal stability and oral bioavailability relative to simpler indazole-pyrrolidine derivatives .
Functional Differences :
- While the target compound’s bioactivity remains uncharacterized, the ERK inhibitor demonstrates explicit therapeutic relevance (e.g., anticancer applications) due to its optimized kinase-binding motifs .
- Brominated analogs (e.g., CAS 1435980-88-3) are often intermediates in medicinal chemistry for further functionalization or probing structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A general procedure involves activating the carboxylic acid moiety (e.g., from pyrrolidinecarboxamide derivatives) with reagents like EDCI and HOBt, followed by reaction with 3-isopropoxypropylamine. For analogous compounds, refluxing in polar aprotic solvents (e.g., DMF) and purification via recrystallization (e.g., DMF/acetic acid mixtures) are recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm substituent positions and stereochemistry (e.g., indazolyl protons at δ 11.55 ppm and pyrrolidine signals at δ 3.85 ppm) .
- LC-MS/ESIMS : For molecular weight verification (e.g., ESIMS m/z 392.2) and purity assessment (>98%) .
- HPLC : To determine enantiomeric purity and stability under storage conditions .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO, water, and ethanol via gradient dilution. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation products via LC-MS. For hygroscopic analogs, storage at -20°C under inert gas is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
- Methodological Answer : Utilize Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems enable precise control of residence time and mixing, as demonstrated in Omura-Sharma-Swern oxidations, achieving >99% enantiomeric excess . Statistical modeling (e.g., response surface methodology) can identify critical parameters for scale-up .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Conduct metabolite profiling using LC-MS/MS to identify active/inactive derivatives. Adjust in vitro assays to mimic in vivo conditions (e.g., adding liver microsomes for metabolic stability). Cross-validate findings with knockout animal models to isolate target-specific effects .
Q. What strategies are effective for analyzing and interpreting complex NMR spectral data?
- Methodological Answer : For overlapping signals (e.g., propyloxy chain protons), use 2D NMR techniques (COSY, HSQC) to assign connectivity. Computational tools (e.g., ChemDraw NMR prediction) can simulate spectra for comparison. Refer to analogous compounds (e.g., indazole-pyrrolidine hybrids) for chemical shift benchmarks .
Q. How to address discrepancies in enzyme inhibition assays caused by off-target effects?
- Methodological Answer : Implement counter-screening against related enzymes (e.g., kinase panels) and use isothermal titration calorimetry (ITC) to validate binding specificity. For irreversible inhibitors, pre-incubate the compound with competing substrates to confirm target engagement .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
